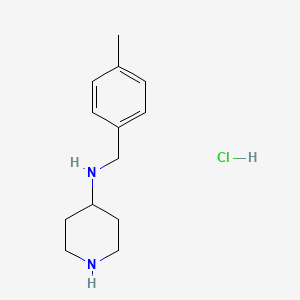

N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Description

N-(4-Methylbenzyl)piperidin-4-amine hydrochloride is a piperidine-derived compound featuring a 4-methylbenzyl substituent on the amine group. This structure confers unique physicochemical and biological properties, making it a candidate for therapeutic development. The compound has been investigated in contexts such as potassium channel modulation (e.g., Kv1.5 inhibitors) and antibacterial agents targeting bacterial type II topoisomerases . Its synthesis typically involves reductive amination between 4-aminopiperidine derivatives and substituted benzaldehydes, followed by hydrochloride salt formation to enhance stability .

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-11-2-4-12(5-3-11)10-15-13-6-8-14-9-7-13;/h2-5,13-15H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGZEWDMQSCUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride typically involves the reductive amination of 4-methylbenzylamine with piperidin-4-one. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purification of the final product is achieved through crystallization or chromatography techniques to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can further modify the piperidine ring or the benzyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups at the benzyl position .

Scientific Research Applications

Medicinal Chemistry

N-(4-Methylbenzyl)piperidin-4-amine hydrochloride has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential as a new antimicrobial agent .

- Anticancer Properties : Research indicates that the compound can reduce cell viability in different cancer cell lines, pointing to its potential role in cancer treatment. The mechanisms are still under investigation but may involve modulation of apoptotic pathways .

- Neuropharmacological Effects : The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Its neuroprotective properties may stem from its antioxidant capabilities .

Biological Research

The biological activities of this compound extend beyond antimicrobial and anticancer effects:

- Cholinergic System Interaction : The compound's interaction with cholinergic systems highlights its potential applications in neuropharmacology, particularly for disorders related to neurotransmitter imbalances .

- Mechanisms of Action : The compound's ability to bind to specific receptors and enzymes suggests it could modulate various biological pathways, influencing metabolic processes and gene expression .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its role as a building block in synthesizing more complex molecules makes it valuable in both academic research and industrial chemistry settings.

Case Studies and Research Findings

Several studies have highlighted the compound's diverse applications:

- Antimicrobial Study : A comprehensive evaluation demonstrated the effectiveness of this compound against various microbial strains, showcasing its potential as an antimicrobial agent .

- Neuropharmacological Research : Investigations into the compound's effects on cholinergic systems have provided insights into its possible applications in treating neurodegenerative disorders, particularly Alzheimer's disease .

- Cancer Cell Line Testing : Various studies involving different cancer cell lines revealed promising results regarding the compound's efficacy as an anticancer agent, warranting further exploration in preclinical models .

Mechanism of Action

The mechanism of action of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups like 4-Cl or 4-F may alter binding interactions with target proteins. For example, fluorinated derivatives show promise in antibacterial applications due to improved metabolic stability .

- Salt Forms : The hydrochloride salt (common in these analogues) improves aqueous solubility, critical for pharmacokinetics.

Modifications on the Piperidine Ring

Structural diversity is further achieved by modifying the piperidine core:

Key Observations :

- Conformational Effects : Methylation at the 1-position of piperidine (e.g., 1-Methyl-3-(4-methylbenzyl)piperidin-4-amine HCl) may restrict rotational freedom, influencing receptor binding .

- Extended Aromatic Systems : Additions like benzooxazole (DDO-02008) or naphthyridine (compound 5) enhance interactions with hydrophobic pockets in target proteins, improving potency .

Biological Activity

N-(4-Methylbenzyl)piperidin-4-amine hydrochloride is a piperidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound, characterized by its piperidine ring and a 4-methylbenzyl substituent, has been studied for its potential in various therapeutic applications, including antimicrobial, antiviral, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of piperidine derivatives with 4-methylbenzyl chloride under basic conditions. This method allows for the introduction of the 4-methylbenzyl group at the nitrogen atom of the piperidine ring.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of this compound. Studies have shown that compounds with a similar piperidine structure exhibit varying degrees of antibacterial and antifungal activities.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to strong | |

| Escherichia coli | Mild | |

| Bacillus subtilis | Strong | |

| Candida albicans | Moderate |

Research indicates that many piperidine derivatives demonstrate significant antibacterial activity against Gram-positive bacteria compared to Gram-negative strains. For instance, compounds structurally related to N-(4-Methylbenzyl)piperidin-4-amine showed effective inhibition against Bacillus subtilis and Staphylococcus aureus, suggesting a promising avenue for developing new antimicrobial agents.

Antiviral Activity

This compound has also been investigated for its antiviral potential, particularly against influenza viruses. A study highlighted that similar piperidine derivatives could inhibit hemagglutinin-mediated membrane fusion, which is crucial for viral entry into host cells.

| Virus | Inhibition Activity | Mechanism | Reference |

|---|---|---|---|

| Influenza H1N1 | Low micromolar activity | Inhibition of hemagglutinin fusion peptide |

The mechanism involves specific interactions between the compound and viral proteins, which prevent the virus from effectively entering host cells. This suggests that this compound could serve as a lead compound in antiviral drug development.

Anticancer Activity

Recent studies have explored the anticancer properties of piperidine derivatives, including this compound. These compounds have shown promise in inhibiting cancer cell proliferation.

The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression in cancer cells. Further investigation into their mechanisms of action is warranted to fully understand their potential therapeutic benefits.

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives, including this compound. Researchers found that modifications to the piperidine structure significantly influenced biological activity. For example, introducing different substituents on the benzyl ring altered both antibacterial and anticancer efficacy, highlighting the importance of chemical structure in determining biological outcomes.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-(4-Methylbenzyl)piperidin-4-amine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of piperidin-4-amine with 4-methylbenzyl halides (e.g., chloride or bromide) under mild alkaline conditions (e.g., NaHCO₃ or K₂CO₃). Reductive amination or nucleophilic substitution may also be employed depending on the starting materials. Purification often involves recrystallization from ethanol or diethyl ether, followed by salt formation with HCl. Yield optimization requires precise stoichiometry, controlled temperature (25–60°C), and inert atmospheres to minimize by-products like di-alkylated impurities .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the presence of the piperidine ring, 4-methylbenzyl group, and amine proton environments. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) assesses purity (>95%). Mass spectrometry (ESI-MS) verifies molecular weight (C₁₃H₂₁ClN₂, MW: 248.78 g/mol). Elemental analysis (C, H, N) and X-ray crystallography (if crystalline) provide additional validation .

Q. What are the solubility and storage guidelines for this compound in laboratory settings?

- Methodological Answer : The hydrochloride salt is typically soluble in polar solvents (water, methanol, DMSO) but less so in non-polar solvents (hexane). For long-term stability, store at 2–8°C in airtight, light-protected containers. Aqueous solutions should be buffered near pH 6–7 to prevent degradation of the amine group .

Advanced Research Questions

Q. How does the 4-methylbenzyl substituent influence the compound’s reactivity in nucleophilic or catalytic reactions?

- Methodological Answer : The methyl group on the benzyl ring enhances steric hindrance, reducing reaction rates in bulky transition states (e.g., SN2 mechanisms). Electron-donating effects from the methyl group may stabilize intermediates in reductive amination. Computational studies (DFT) or Hammett plots can quantify these effects. Comparative studies with analogs (e.g., 4-methoxybenzyl derivatives) show distinct regioselectivity in cross-coupling reactions .

Q. What are the primary degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer : Acidic conditions (pH < 3) promote hydrolysis of the amine-hydrochloride bond, releasing free base. Elevated temperatures (>40°C) accelerate oxidation of the benzyl group, forming quinone-like by-products (detectable via TLC or GC-MS). Stability studies using accelerated thermal stress (40–60°C) and pH-varied buffers (1–10) reveal optimal storage conditions (pH 6–7, 4°C) .

Q. How can impurities (e.g., di-alkylated by-products or residual solvents) be identified and mitigated during synthesis?

- Methodological Answer : Common impurities include di-substituted piperidine (from over-alkylation) and unreacted 4-methylbenzyl halide. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or preparative HPLC effectively isolates the target compound. Residual solvents (e.g., DMF, THF) are quantified via GC-headspace analysis and removed under reduced pressure. Process optimization (e.g., slow reagent addition) minimizes by-product formation .

Q. What role does this compound play in multi-step syntheses of pharmacologically active molecules?

- Methodological Answer : The piperidine-amine core serves as a scaffold for drug candidates targeting central nervous system (CNS) receptors or enzymes. For example, it can be functionalized via amidation or sulfonylation to create analogs with enhanced blood-brain barrier permeability. Case studies in serotonin or dopamine receptor modulators demonstrate its utility as a versatile intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.